molecular formula C10H11NO4 B112951 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid CAS No. 73101-09-4

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

Cat. No.: B112951
CAS No.: 73101-09-4
M. Wt: 209.2 g/mol
InChI Key: BNLLZPGNWVELHB-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing oxygen atoms. The presence of an amino group and an acetic acid moiety makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with glycine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrobenzo[b][1,4]dioxin moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid
  • 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pentanoic acid

Uniqueness

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is unique due to its specific structure, which combines an amino acid moiety with a dihydrobenzo[b][1,4]dioxin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLLZPGNWVELHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405021
Record name Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73101-09-4
Record name Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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